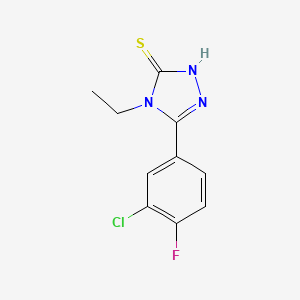
3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione, also known as CFT, is a chemical compound that belongs to the class of thiosemicarbazones. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry and agriculture.
Mecanismo De Acción
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione is not fully understood. However, it has been proposed that 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione exerts its antifungal and antibacterial activities by inhibiting the biosynthesis of ergosterol and peptidoglycan, respectively. Additionally, 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been shown to exhibit various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Moreover, 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been reported to exhibit antifungal activity by disrupting the cell membrane of Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione in lab experiments is its broad-spectrum activity against various fungal and bacterial strains. Additionally, 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione exhibits potent anticancer activity against various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the major limitations of using 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione. One of the potential applications of 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione is in the development of novel antifungal and antibacterial agents. Additionally, 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione can be further explored for its potential applications in cancer therapy. Moreover, the synthesis of 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione analogs can be explored to improve its solubility and potency. Furthermore, the mode of action of 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione can be further elucidated to better understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione involves the reaction of 3-chloro-4-fluoroaniline with ethyl isothiocyanate in the presence of a base, followed by the reaction with hydrazine hydrate to yield the final product. The overall yield of the synthesis process is approximately 50%.
Aplicaciones Científicas De Investigación
3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been reported to exhibit potent antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. Moreover, 3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione has been shown to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3S/c1-2-15-9(13-14-10(15)16)6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZWKXBJCHVPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-3-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7518621.png)
![Ethyl 3-methyl-5-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B7518624.png)
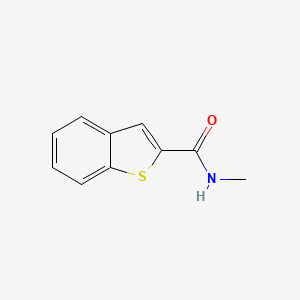
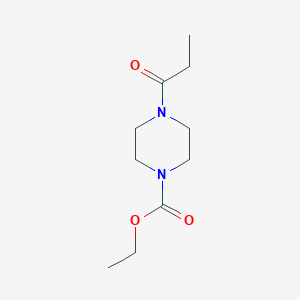
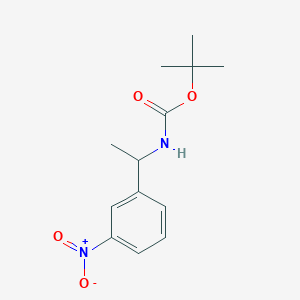
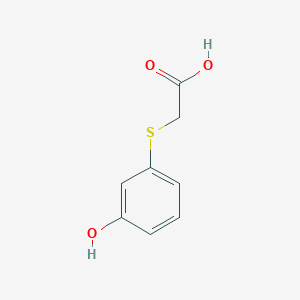
![4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B7518651.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
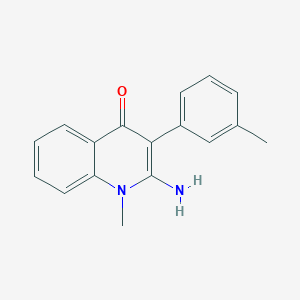
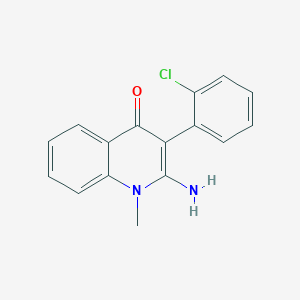
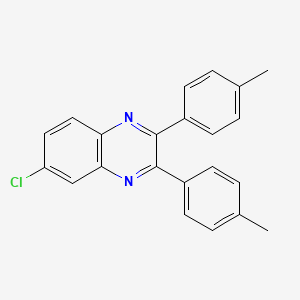
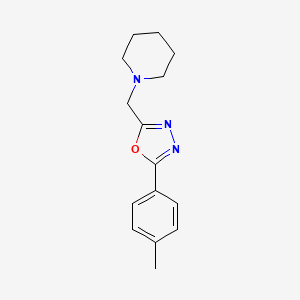
![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)